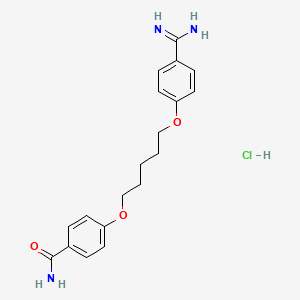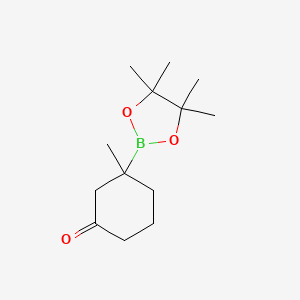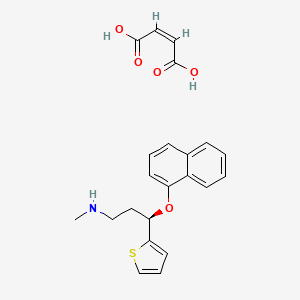
(4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid is a chiral oxazolidinone derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of N-protected amino acids with aldehydes or ketones, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of strong acids or bases as catalysts and may require specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different stereoisomers or reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidinone ring remains intact while other functional groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce different stereoisomers.
Wissenschaftliche Forschungsanwendungen
(4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
Wirkmechanismus
The mechanism of action of (4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting bacterial protein synthesis or interacting with enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone: This compound shares a similar oxazolidinone ring structure but differs in the substituents attached to the ring.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Although structurally different, this compound is used in similar applications, such as plasticizers and fine chemicals.
Uniqueness
(4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid is unique due to its specific stereochemistry and the presence of both an oxazolidinone ring and a phenylmethyl group. This combination of features makes it particularly useful in asymmetric synthesis and medicinal chemistry, where chiral compounds are essential.
Eigenschaften
CAS-Nummer |
100564-98-5 |
|---|---|
Molekularformel |
C11H11NO4 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
(4R,5S)-4-benzyl-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-10(14)9-8(12-11(15)16-9)6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,15)(H,13,14)/t8-,9+/m1/s1 |
InChI-Schlüssel |
FBUUHKVPEQLWKF-BDAKNGLRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@H](OC(=O)N2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(OC(=O)N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride](/img/structure/B13449861.png)

![rac-(1R,2R)-2-[(dimethylamino)methyl]cyclopentan-1-amine, cis](/img/structure/B13449866.png)
![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13449876.png)

![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13449885.png)
